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Compound of Interest

Compound Name: 3-Propylpyridin-4-ol

Cat. No.: B15302844 Get Quote

Disclaimer: Experimental spectroscopic data for 3-Propylpyridin-4-ol is not readily available in

public spectral databases. This guide provides a detailed analysis based on the spectroscopic

data of two closely related analogue compounds: 3-propylpyridine and 4-hydroxypyridine. The

predicted spectral characteristics for 3-Propylpyridin-4-ol are derived from the features of

these analogues.

Predicted Spectroscopic Data for 3-Propylpyridin-4-
ol
The chemical structure of 3-Propylpyridin-4-ol combines the features of a propyl-substituted

pyridine ring and a hydroxyl group at the 4-position. It's important to note that 4-hydroxypyridine

exists in a tautomeric equilibrium with 4-pyridone. This equilibrium will significantly influence the

spectroscopic properties of 3-Propylpyridin-4-ol.

Tautomerism of 3-Propylpyridin-4-ol:

Spectroscopic Data of Analogue Compounds
To predict the spectroscopic features of 3-Propylpyridin-4-ol, the data from 3-propylpyridine

and 4-hydroxypyridine are presented below.

Table 1: Spectroscopic Data of 3-Propylpyridine
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Spectroscopy Data

¹H NMR

Predicted Chemical Shifts (ppm): ~8.4 (d, H2),

~7.5 (d, H6), ~7.2 (dd, H5), ~2.6 (t, -CH₂-), ~1.7

(m, -CH₂-), ~0.9 (t, -CH₃)

¹³C NMR

Chemical Shifts (ppm): ~149.8 (C2), ~147.2

(C6), ~137.5 (C3), ~135.8 (C5), ~123.3 (C4),

~34.5 (-CH₂-), ~23.8 (-CH₂-), ~13.8 (-CH₃)[1]

IR (cm⁻¹)

~3050 (aromatic C-H stretch), ~2960, 2870

(aliphatic C-H stretch), ~1580, 1480, 1420 (C=C

and C=N ring stretch)[1]

MS (m/z) 121 (M⁺), 106, 92, 78[1]

Table 2: Spectroscopic Data of 4-Hydroxypyridine

Spectroscopy Data

¹H NMR
Chemical Shifts (ppm) in D₂O: ~7.5 (d, H2, H6),

~6.4 (d, H3, H5)

¹³C NMR

Predicted Chemical Shifts (ppm): ~178 (C4),

~140 (C2, C6), ~118 (C3, C5) (for the pyridone

tautomer)

IR (cm⁻¹)

~3400 (O-H stretch), ~1640 (C=O stretch of

pyridone tautomer), ~1550 (C=C and C=N ring

stretch)

MS (m/z) 95 (M⁺), 67, 40

Predicted Spectroscopic Analysis of 3-
Propylpyridin-4-ol
By combining the structural features of the two analogues, the following spectroscopic

characteristics for 3-Propylpyridin-4-ol can be anticipated:
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¹H NMR:

Aromatic Region: Three signals corresponding to the protons on the pyridine ring. The

presence of the hydroxyl group (or keto form) will influence their chemical shifts. We would

expect a singlet for the proton at C5, and two doublets for the protons at C2 and C6. The

chemical shifts would likely be in the range of 6.0-8.5 ppm.

Aliphatic Region: The propyl group would show a triplet for the terminal methyl group (~0.9

ppm), a multiplet for the central methylene group (~1.6 ppm), and a triplet for the

methylene group attached to the pyridine ring (~2.5 ppm).

Hydroxyl/Amine Proton: A broad singlet for the OH or NH proton, the chemical shift of

which would be dependent on the solvent and concentration.

¹³C NMR:

Aromatic Region: Five signals for the pyridine ring carbons. The carbon bearing the

hydroxyl group (C4) would be significantly deshielded, appearing around 160-180 ppm,

especially in its pyridone tautomeric form. The other aromatic carbons would appear in the

range of 110-150 ppm.

Aliphatic Region: Three signals for the propyl group, similar to those in 3-propylpyridine.

IR Spectroscopy:

A broad O-H stretching band around 3300-3500 cm⁻¹ for the hydroxypyridine tautomer.

If the pyridone tautomer is present, a strong C=O stretching band would be observed

around 1640-1680 cm⁻¹.

Aromatic C-H stretching bands just above 3000 cm⁻¹.

Aliphatic C-H stretching bands just below 3000 cm⁻¹.

C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:
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The molecular ion peak (M⁺) would be expected at m/z = 151.

Fragmentation would likely involve the loss of the propyl group or parts of it, leading to

fragments similar to those of 4-hydroxypyridine. Common fragmentation patterns would

include the loss of an ethyl group (M-29) or a propyl group (M-43).

Experimental Protocols
The following are general protocols for obtaining spectroscopic data.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Typically, 5-10 mg of the compound is dissolved in approximately 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), may be added.

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The instrument is tuned

and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment

is typically used to acquire the ¹H spectrum. Key parameters to set include the spectral

width, acquisition time, relaxation delay, and the number of scans.

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required

compared to ¹H NMR. A proton-decoupled experiment is commonly performed to simplify the

spectrum to singlets for each unique carbon.

4.2 Infrared (IR) Spectroscopy

Sample Preparation (Solid): The solid sample can be prepared as a KBr pellet by grinding a

small amount of the sample with potassium bromide and pressing it into a transparent disk.

Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol

oil and placing the paste between two salt plates (e.g., NaCl or KBr).

Sample Preparation (Liquid): A drop of the liquid sample can be placed between two salt

plates to form a thin film.

Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded

first. Then, the sample is placed in the instrument's beam path, and the sample spectrum is
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recorded. The instrument software automatically ratios the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

4.3 Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer in various

ways, such as direct infusion, or through a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: The sample molecules are ionized using one of several techniques. Electron

Ionization (EI) is a common hard ionization technique that causes extensive fragmentation.

Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are used for more fragile molecules to keep the molecular ion

intact.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then

records the abundance of each ion at a specific m/z value to generate the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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